4-(4-phenylphenyl)benzaldehyde 4-(4-phenylphenyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 17800-49-6
VCID: VC7953102
InChI: InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Molecular Formula: C19H14O
Molecular Weight: 258.3 g/mol

4-(4-phenylphenyl)benzaldehyde

CAS No.: 17800-49-6

Cat. No.: VC7953102

Molecular Formula: C19H14O

Molecular Weight: 258.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-phenylphenyl)benzaldehyde - 17800-49-6

Specification

CAS No. 17800-49-6
Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
IUPAC Name 4-(4-phenylphenyl)benzaldehyde
Standard InChI InChI=1S/C19H14O/c20-14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-14H
Standard InChI Key HSHBGIDOTCOEGU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-(4-phenylphenyl)benzaldehyde consists of three aromatic rings arranged linearly, with a formyl (-CHO) group attached to the central benzene ring. Key structural features include:

  • Molecular formula: C19H14O\text{C}_{19}\text{H}_{14}\text{O}

  • Exact mass: 258.104 g/mol

  • Polar surface area (PSA): 17.07 Ų

  • LogP (octanol-water partition coefficient): 4.83 .

The compound’s hydrophobicity (indicated by LogP > 4) suggests strong lipid solubility, making it suitable for applications requiring non-polar environments. The linear terphenyl backbone contributes to its rigidity, which is advantageous in liquid crystal and polymer synthesis .

Synthesis Methods

Optimized Etherification Route

A 2019 Chinese patent (CN109651120A) outlines a high-yield synthesis method :

Reaction Scheme:

4-Hydroxybenzaldehyde + 4-FluorobenzaldehydeK2CO34-(4-Formylphenoxy)benzaldehyde\text{4-Hydroxybenzaldehyde + 4-Fluorobenzaldehyde} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(4-Formylphenoxy)benzaldehyde}

Procedure:

  • Step 1: 4-Hydroxybenzaldehyde reacts with potassium carbonate in a solvent (e.g., dimethylformamide) containing polymerization inhibitors (phenothiazine) and antioxidants (BHT). Azeotropic reflux removes water, forming a potassium phenolate intermediate.

  • Step 2: 4-Fluorobenzaldehyde is added for etherification at 110–130°C for 14–17 hours, achieving >99.5% conversion.

  • Step 3: Crystallization from toluene yields white crystals with 97–98.6% molar yield and >99% HPLC purity .

Advantages:

  • Eliminates side reactions (e.g., aldol condensation) via polymerization inhibitors.

  • Antioxidants prevent oxidation of the aldehyde group.

  • Scalable for industrial production with minimal safety risks .

Comparative Analysis

Alternative routes, such as benzyl chloride-mediated protection (CN102358723A), are less efficient due to lower yields (~85%) and higher costs . The etherification method in CN109651120A remains superior for large-scale synthesis.

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
Flash PointNot reported
SolubilitySoluble in DMF, toluene

The absence of melting/boiling point data in public domains highlights the need for further experimental characterization.

Applications

Pharmaceutical Intermediates

The aldehyde group in 4-(4-phenylphenyl)benzaldehyde enables Schiff base formation, a key step in synthesizing bioactive molecules. For example, it can react with amines to produce imines for antimicrobial or anticancer agents .

Materials Science

Its rigid terphenyl structure makes it a candidate for:

  • Liquid crystals: Enhances thermal stability in display technologies.

  • Polymers: Serves as a crosslinker in high-performance resins .

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